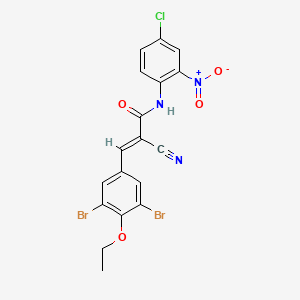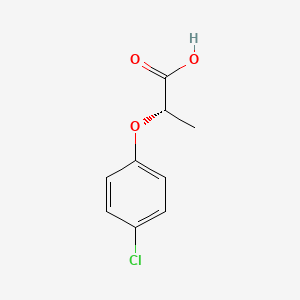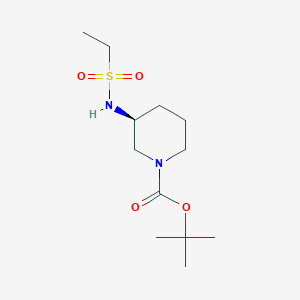![molecular formula C19H17N5O3 B2454981 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448056-68-5](/img/structure/B2454981.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound It belongs to a class of substances characterized by the presence of both benzoxazole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. The initial steps include the formation of the benzoxazole core, which is achieved through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative. This is followed by the synthesis of the pyrazole unit, often starting from hydrazines and β-diketones under acidic conditions. The final step involves coupling the pyrazole derivative with the benzoxazole unit through an acetamide linkage, using reagents such as ethyl chloroacetate under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to ensure high yields and purity. This involves precise control of temperature, solvent selection, and the use of catalysts to facilitate efficient reaction pathways. The large-scale synthesis also incorporates purification techniques like recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, such as:
Oxidation: The compound can be oxidized, particularly at the benzo[d]oxazole moiety, leading to the formation of corresponding oxides.
Reduction: The pyrazole ring may be reduced under suitable conditions to form dihydropyrazole derivatives.
Substitution: The nitrogen atoms in both the benzoxazole and pyrazole rings can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions: Common reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Depending on the reaction conditions, major products include various substituted benzoxazoles, reduced pyrazole derivatives, and acetamide-linked heterocycles.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and the study of reaction mechanisms.
Biology: The compound exhibits potential bioactivity, making it a candidate for studying interactions with biological targets such as enzymes and receptors. Its structural features allow it to bind to specific sites, providing insights into biological processes.
Medicine: Research indicates potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological molecules opens avenues for drug development.
Industry: In the industrial sector, it is used in the development of novel materials and as an intermediate in the synthesis of dyes, pigments, and other functional compounds.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action involves interaction with specific molecular targets such as kinases, enzymes, and receptors. The benzoxazole and pyrazole rings facilitate binding to active sites, modulating the activity of these targets. Pathways affected include signal transduction, enzymatic reactions, and gene expression.
Comparison with Similar Compounds
Similar Compounds:
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(1H-pyrrol-1-yl)ethyl)acetamide
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(1H-indol-1-yl)ethyl)acetamide
2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Uniqueness: What sets 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide apart is its dual heterocyclic structure, offering versatile chemical reactivity and a wide range of applications. The combination of benzoxazole and pyrazole moieties provides unique binding characteristics, enhancing its effectiveness in scientific and medicinal research.
Let me know what you think, or if there's anything you'd like to dive deeper into!
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-18(13-24-16-6-1-2-7-17(16)27-19(24)26)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11H,10,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJCCNIJDAUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
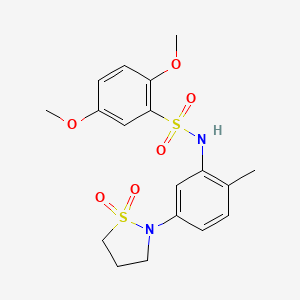
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)
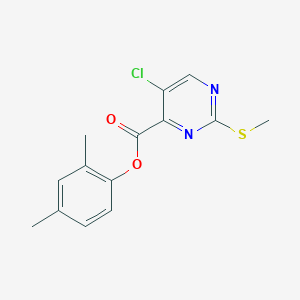

![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)
![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)
![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)
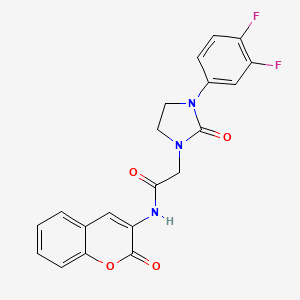
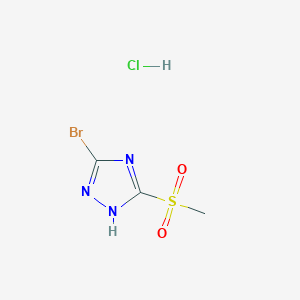
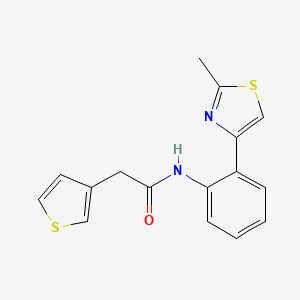
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
